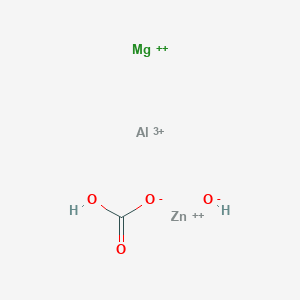
Vat Blue 19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vat Blue 19, also known as indigo, is a synthetic dye belonging to the class of vat dyes. Vat dyes are known for their excellent fastness properties, making them highly suitable for dyeing cellulosic fibers such as cotton. Vat Blue 19 is widely used in the textile industry, particularly for dyeing denim fabrics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vat Blue 19 is synthesized through a series of chemical reactions starting from aniline. The process involves the following steps:
Nitration: Aniline is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form aniline.
Oxidation: Aniline is oxidized to form indoxyl.
Condensation: Indoxyl undergoes condensation to form indigo.
Industrial Production Methods: In industrial settings, Vat Blue 19 is produced using large-scale chemical reactors. The process involves:
Mixing: Raw materials are mixed in precise proportions.
Heating: The mixture is heated to initiate the chemical reactions.
Purification: The resulting product is purified to remove impurities.
Drying: The purified product is dried to obtain the final dye powder.
Análisis De Reacciones Químicas
Types of Reactions: Vat Blue 19 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form, which is soluble in alkaline solutions.
Oxidation: The leuco form is oxidized back to the insoluble dye form.
Substitution: The dye can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Reducing Agents: Sodium dithionite is commonly used to reduce Vat Blue 19 to its leuco form.
Oxidizing Agents: Atmospheric oxygen or hydrogen peroxide is used to oxidize the leuco form back to the dye.
Alkaline Conditions: Sodium hydroxide is used to maintain the alkaline conditions required for the reduction process.
Major Products:
Leuco Form: The reduced, soluble form of Vat Blue 19.
Oxidized Form: The original, insoluble dye form.
Aplicaciones Científicas De Investigación
Vat Blue 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying redox reactions and dye chemistry.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Widely used in the textile industry for dyeing fabrics, particularly denim.
Mecanismo De Acción
The mechanism of action of Vat Blue 19 involves its reduction to the leuco form, which can penetrate the fibers of the material being dyed. Once inside the fibers, the leuco form is oxidized back to the insoluble dye form, resulting in a permanent coloration. The molecular targets and pathways involved include the interaction of the dye with the cellulose fibers and the redox reactions that convert the dye between its soluble and insoluble forms.
Comparación Con Compuestos Similares
Vat Blue 19 is unique among vat dyes due to its historical significance and widespread use in the textile industry. Similar compounds include:
Vat Blue 4: Another vat dye with similar properties but different chemical structure.
Vat Yellow 1: A vat dye used for dyeing cellulosic fibers in yellow shades.
Vat Red 10: A vat dye used for dyeing cellulosic fibers in red shades.
Vat Blue 19 stands out due to its excellent fastness properties and its iconic use in dyeing denim fabrics.
Propiedades
Número CAS |
1328-18-3 |
|---|---|
Fórmula molecular |
C3H5D |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



